Exatecan mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Exatecan mesylate belongs to a class of drugs known as topoisomerase I inhibitors. Topoisomerase I enzymes play a crucial role in DNA replication and transcription by relaxing the tightly coiled structure of DNA to allow essential cellular processes to occur. Exatecan mesylate works by inhibiting topoisomerase I, thereby causing DNA damage and ultimately leading to cell death through a process called apoptosis [].

This mechanism of action offers a potential therapeutic strategy for targeting rapidly dividing cancer cells that rely heavily on DNA replication for growth.

Antitumor Activity

Preclinical and early clinical studies have shown promising results for Exatecan mesylate's antitumor activity against various cancers. Studies have demonstrated its effectiveness in targeting a range of drug-resistant malignancies, including:

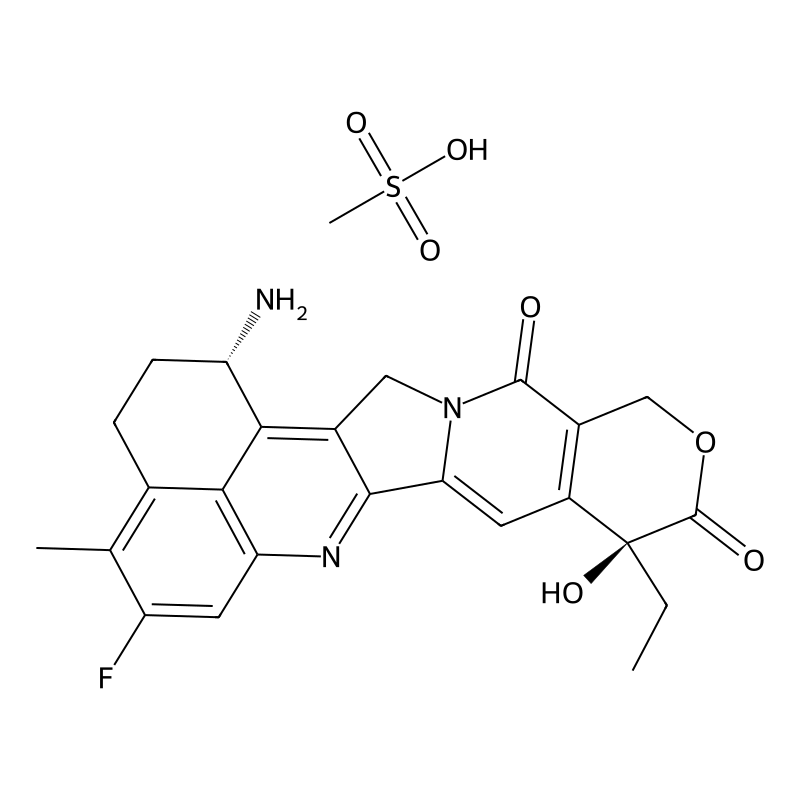

Exatecan mesylate is a semisynthetic derivative of camptothecin, a natural alkaloid known for its antineoplastic properties. Its chemical structure is represented by the formula , with a molecular weight of approximately 567.59 g/mol. The compound is primarily utilized in cancer research and treatment, specifically targeting various malignancies such as sarcoma, leukemia, lymphoma, lung cancer, and liver cancer . Exatecan mesylate functions as a topoisomerase I inhibitor, disrupting DNA replication and transcription processes in rapidly dividing cancer cells .

The biological activity of exatecan mesylate is primarily attributed to its role as a topoisomerase I inhibitor. This inhibition results in the prevention of DNA relaxation, ultimately leading to cell death in cancerous tissues. Preclinical studies have demonstrated its effectiveness against various cancer types, showcasing significant cytotoxicity and tumor growth inhibition . Furthermore, exatecan mesylate has been evaluated in clinical trials for its potential therapeutic applications, particularly in combination therapies aimed at enhancing treatment efficacy .

The synthesis of exatecan mesylate has been explored through multiple methods. One notable approach involves a seven-step synthetic route that begins with iodination and progresses through various functional group modifications to yield the final product . This method emphasizes selectivity and efficiency at each stage, ensuring high yields of the desired compound. Alternative synthesis routes have also been proposed, focusing on optimizing reaction conditions and minimizing by-products .

Studies on the interactions of exatecan mesylate have highlighted its compatibility with various biological systems and other therapeutic agents. Research indicates that when combined with other drugs, such as antibody-drug conjugates, exatecan mesylate can effectively overcome drug resistance mechanisms in tumors . Interaction studies also focus on understanding how exatecan mesylate behaves in different physiological environments and its potential side effects when administered alongside other medications.

Exatecan mesylate shares structural and functional similarities with several other compounds derived from camptothecin or related classes of topoisomerase inhibitors. Below are some notable compounds for comparison:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Camptothecin | High | Topoisomerase I inhibitor | Natural product; diverse derivatives |

| Irinotecan | Moderate | Topoisomerase I inhibitor | Prodrug form; activated by metabolism |

| Topotecan | Moderate | Topoisomerase I inhibitor | Approved for clinical use; specific indications |

| SN-38 | Moderate | Topoisomerase I inhibitor | Active metabolite of irinotecan |

Exatecan mesylate is unique due to its specific formulation as a methanesulfonic acid salt and its enhanced solubility compared to some of its analogs. This property may contribute to improved bioavailability and therapeutic efficacy in clinical settings .

Molecular Architecture and Stereochemical Features

Hexacyclic Core Structure and Functional Group Modifications

Exatecan mesylate represents a sophisticated hexacyclic camptothecin analogue characterized by a complex pyranoindolizinoquinoline scaffold [1] [2]. The compound exhibits a rigid molecular architecture consisting of six fused ring systems that distinguish it from the traditional pentacyclic camptothecin framework [2] [3]. This hexacyclic core structure provides enhanced conformational rigidity compared to other topoisomerase I inhibitors, which contributes significantly to its superior biological activity [4].

The molecular architecture of exatecan features specific stereochemical elements that are critical for its topoisomerase I inhibitory activity [2]. The compound contains two defined stereocenters with absolute stereochemistry, specifically at positions 10S and 23S, which are essential for maintaining the proper three-dimensional orientation required for DNA-topoisomerase I complex formation [2]. The stereochemical configuration ensures optimal binding affinity and prevents the conformational flexibility that could diminish therapeutic efficacy [4].

Key functional group modifications in the hexacyclic framework include strategic substitutions that enhance both potency and water solubility [1] [2]. The compound features a fluorine atom at position 18 (5-fluoro), a methyl group at position 19 (4-methyl), an ethyl substituent at position 10 (9-ethyl), and a primary amine group at position 23 (1-amino) [2] [5]. These substitutions collectively contribute to the compound's unique pharmacological profile while maintaining the essential lactone functionality in the E-ring that is crucial for topoisomerase I inhibition [6].

| Structural Feature | Position | Functional Group | Contribution to Activity |

|---|---|---|---|

| Fluorine Substitution | Position 18 | 5-Fluoro | Enhanced potency and selectivity |

| Methyl Substitution | Position 19 | 4-Methyl | Improved binding affinity |

| Ethyl Substitution | Position 10 | 9-Ethyl | Increased potency vs camptothecin |

| Primary Amine | Position 23 | 1-Amino | Enhanced water solubility potential |

| Lactone Ring | E-ring | γ-Lactone | Essential for topoisomerase I binding |

| Hexacyclic Core | Rings A-F | Fused ring system | Superior conformational rigidity |

The hexacyclic architecture provides a more constrained molecular framework compared to pentacyclic analogues, which reduces entropy loss upon binding to the DNA-topoisomerase I complex [4]. This structural rigidity is particularly important because it allows the molecule to maintain optimal contact points with both DNA and the enzyme, resulting in enhanced binding affinity and prolonged complex stability [6].

Role of the Mesylate Counterion in Solubility Enhancement

The mesylate counterion plays a fundamental role in transforming the poorly water-soluble exatecan free base into a pharmaceutically viable salt form [1] [7]. The free base form of exatecan exhibits extremely limited aqueous solubility (approximately 0.01 mg/mL), which significantly restricts its bioavailability and therapeutic utility [8] [9]. The incorporation of methanesulfonic acid as the counterion dramatically enhances water solubility by more than 100-fold, achieving solubility levels exceeding 1 mg/mL [8] [9].

The mesylate salt formation involves protonation of the basic amine functionality in exatecan, creating an ionic species that interacts favorably with water molecules through hydrogen bonding and electrostatic interactions [8]. Methanesulfonic acid is particularly effective as a counterion because it is a strong acid (pKa approximately -1.9) that ensures complete salt formation, while its sulfonate group provides excellent solvation properties [10] [11]. The resulting mesylate salt maintains the integrity of the active lactone form while providing the necessary aqueous solubility for pharmaceutical formulation [8] [9].

| Property | Free Base | Mesylate Salt | Enhancement Factor |

|---|---|---|---|

| Aqueous Solubility | ~0.01 mg/mL | >1 mg/mL | >100-fold increase |

| Bioavailability | Variable, low | Consistent, improved | 3-4 fold improvement |

| Crystallinity | Polymorphic issues | Single crystalline form | Improved manufacturability |

| Hygroscopicity | Minimal | Controlled | Optimal for storage |

| Pharmacokinetics | Inconsistent | Dose-proportional | Linear relationship |

| Manufacturing | Challenging | Formulation-suitable | Process-friendly |

The mesylate counterion also contributes to improved pharmaceutical properties beyond solubility enhancement [8] [9]. The salt form exhibits superior crystalline properties with a well-defined polymorphic profile, eliminating the polymorphic variability observed with the free base [8]. This crystalline stability is crucial for consistent manufacturing and long-term storage stability. Additionally, the mesylate salt demonstrates controlled hygroscopicity, which prevents moisture-related degradation while maintaining adequate solubility characteristics [9] [10].

The enhanced solubility provided by the mesylate counterion directly translates to improved pharmacokinetic properties [9]. Clinical studies have demonstrated that exatecan mesylate exhibits linear, dose-proportional pharmacokinetics with consistent bioavailability, in contrast to the variable absorption observed with poorly soluble free base formulations [12]. This predictable pharmacokinetic behavior is essential for accurate dose optimization and therapeutic monitoring in clinical applications [8] [9].

Synthetic Pathways and Optimization Strategies

Key Intermediates in the 7-Step Synthesis Process

The modern synthesis of exatecan mesylate has been significantly improved through the development of an alternative 7-step synthetic route that achieves enhanced selectivity and overall yield compared to traditional camptothecin synthesis methods [13] [14]. This optimized pathway begins with compound 5 and employs strategically designed intermediates to construct the complex hexacyclic framework efficiently [13].

The first critical intermediate is generated through a selective iodination reaction that demonstrates superior regioselectivity compared to conventional halogenation approaches [13] [14]. This iodinated compound 5 serves as the foundation for subsequent transformations and effectively avoids the formation of undesirable positional isomers that can compromise overall synthetic efficiency [13]. The improved selectivity in this initial step is crucial because it establishes the correct substitution pattern required for the final hexacyclic architecture [14].

Following iodination, the synthesis proceeds through a palladium-catalyzed cross-coupling reaction to install the necessary carbon framework [13]. This cross-coupling step produces a key intermediate that incorporates the basic structural elements required for the subsequent ring-forming reactions. The use of optimized palladium catalysis ensures high yields and minimizes side reactions that could lead to synthetic inefficiencies [13] [14].

A particularly innovative aspect of this synthetic route involves the simultaneous introduction of nitro, olefin, and nitroso functionalities in a single synthetic operation [13] [14]. This multi-component approach generates a complex intermediate containing multiple reactive sites that can be selectively reduced in the subsequent step. The ability to introduce these diverse functional groups simultaneously represents a significant advancement over traditional step-by-step approaches [13].

| Step | Key Intermediate | Transformation | Yield Enhancement |

|---|---|---|---|

| 1 | Iodinated Compound 5 | Selective iodination | Eliminates isomer formation |

| 2 | Cross-coupled Product | Palladium coupling | Standard high yields |

| 3 | Multi-functional Intermediate | Nitro/olefin/nitroso introduction | Reduces synthetic steps |

| 4 | Reduced Intermediate | One-pot reduction | Avoids stepwise reductions |

| 5 | Rearranged Product | Stereochemical control | Optimizes configuration |

| 6 | Cyclic Compound 9 | InCl₃-mediated cyclization | Efficient ring closure |

| 7 | Exatecan Mesylate | Salt formation | High conversion efficiency |

The fourth step employs a sophisticated one-pot reduction strategy that simultaneously reduces the nitro, olefin, and nitroso functionalities introduced in the previous step [13] [14]. This simultaneous reduction approach represents a major synthetic improvement because it eliminates the need for multiple sequential reduction reactions, each requiring separate purification and workup procedures [13]. The one-pot methodology not only improves overall efficiency but also reduces the potential for substrate decomposition during multiple handling steps [14].

Compound 9 represents another crucial intermediate generated through intramolecular Friedel-Crafts acylation using indium trichloride as the Lewis acid catalyst [13] [14]. This cyclization reaction is particularly significant because it forms the final ring system required for the hexacyclic architecture. The use of indium trichloride provides superior catalytic efficiency compared to traditional aluminum-based Lewis acids, offering better selectivity and milder reaction conditions [15] [16].

Comparative Analysis of Synthetic Methodologies

The development of synthetic methodologies for exatecan mesylate has evolved significantly from early camptothecin synthesis approaches to modern optimized routes [13] [17]. Traditional camptothecin synthesis typically requires 10-15 synthetic steps with overall yields ranging from 5-8%, making it economically challenging for large-scale production [17]. These conventional approaches often suffer from poor regioselectivity, multiple purification requirements, and significant material losses during extensive synthetic sequences [17].

The alternative 7-step synthesis represents a substantial improvement in synthetic efficiency, achieving an overall yield of 12.2% while reducing the total number of synthetic operations [13] [14]. This enhanced efficiency results from several key innovations, including improved regioselectivity in early steps, one-pot multi-component reactions, and optimized cyclization conditions using indium trichloride catalysis [13] [14].

| Synthetic Approach | Total Steps | Overall Yield | Key Advantages | Primary Limitations |

|---|---|---|---|---|

| Traditional Camptothecin | 10-15 steps | 5-8% | Well-established methodology | Multiple steps, low yields |

| Alternative 7-Step Route | 7 steps | 12.2% | Enhanced selectivity, one-pot reductions | Requires InCl₃ optimization |

| Friedlander Condensation | 8-12 steps | 6-10% | Flexible ring formation approaches | Moderate yields, complex workups |

| Intramolecular Cyclization | 9-13 steps | 7-11% | Good stereochemical control | Multiple intermediate purifications |

The Friedlander condensation methodology offers an alternative approach for constructing the quinoline-containing ring systems in camptothecin analogues [4]. This method provides flexibility in ring formation and can accommodate various substitution patterns, making it suitable for generating structural analogues [4]. However, the Friedlander approach typically requires 8-12 steps with overall yields of 6-10%, which places it between traditional methods and the optimized 7-step route in terms of efficiency [4].

Intramolecular cyclization strategies represent another class of synthetic approaches that emphasize stereochemical control during ring formation [4] [17]. These methods often achieve good stereoselectivity for the critical quaternary center formation but generally require 9-13 steps with overall yields of 7-11% [17]. While these approaches provide excellent stereochemical outcomes, they typically involve complex workup procedures and multiple purification steps that can limit their practical utility for large-scale synthesis [17].

The use of indium trichloride in the optimized 7-step synthesis represents a significant advancement in Lewis acid catalysis for Friedel-Crafts acylation reactions [13] [15]. Indium trichloride offers several advantages over traditional aluminum chloride catalysts, including improved substrate tolerance, milder reaction conditions, and enhanced regioselectivity [15] [16]. The catalyst can be used in lower loadings while maintaining high efficiency, which reduces both cost and environmental impact [18] [15].

Optimization strategies for the 7-step synthesis focus on maximizing the efficiency of each individual transformation while minimizing overall synthetic complexity [13] [14]. The incorporation of racemization and recovery protocols allows for the utilization of both enantiomers produced during synthesis, effectively doubling the practical yield of the target compound [13]. This racemization strategy is particularly valuable because it addresses one of the major challenges in asymmetric synthesis where only one enantiomer is typically retained as the desired product [14].

Stabilization of Topoisomerase I-DNA Cleavable Complexes

Exatecan mesylate exhibits exceptional capability in stabilizing topoisomerase I-DNA cleavable complexes through a unique mechanism involving multiple molecular interactions. The compound functions as an interfacial inhibitor, binding at the interface between topoisomerase I and DNA to trap the normally transient cleavage complexes [3] [4].

Molecular modeling studies reveal that exatecan possesses five distinct molecular interactions with the topoisomerase I-DNA complex, significantly more than the three interactions observed with conventional camptothecin derivatives [3]. The compound maintains the classical interactions through π-π stacking with flanking DNA base pairs and forms hydrogen bonds with topoisomerase I residues R364, D533, and N722 [3] [4].

The distinguishing feature of exatecan lies in its additional amino benzyl ring positioned between the A and B rings of the camptothecin structure [3]. This structural modification enables two novel molecular interactions: hydrogen bonding with the +1 DNA base oxygen and interaction with the topoisomerase I residue N352 [3]. These additional interactions substantially enhance the binding affinity and stability of the topoisomerase I-DNA-exatecan ternary complex compared to other topoisomerase I inhibitors.

Biochemical DNA cleavage assays demonstrate that exatecan induces topoisomerase I-mediated DNA cleavage more effectively than clinical inhibitors including camptothecin, SN-38, and topotecan [3]. The compound shows potent activity at low nanomolar concentrations, with cellular topoisomerase I cleavage complex formation occurring at concentrations as low as 0.03 μM [3].

| Parameter | Exatecan mesylate | SN-38 | Topotecan | Camptothecin |

|---|---|---|---|---|

| IC50 (topoisomerase I) | 2.2 μM (0.975 μg/mL) [5] | Not specified | Not specified | Not specified |

| Molecular interactions | 5 [3] | 3 [3] | 3 [3] | 3 [3] |

| Novel N352 interaction | Yes [3] | No [3] | No [3] | No [3] |

| DNA base interactions | π-π stacking + H-bond [3] | π-π stacking [3] | π-π stacking [3] | π-π stacking [3] |

The enhanced stabilization capability is further evidenced by modified RADAR assays showing that exatecan induces topoisomerase I degradation more rapidly and extensively than other clinical topoisomerase I inhibitors [3]. This accelerated degradation reflects the formation of more stable and persistent topoisomerase I cleavage complexes that trigger the cellular ubiquitin-proteasome pathway.

Induction of DNA Strand Breaks and Apoptotic Signaling

The stabilized topoisomerase I-DNA cleavable complexes formed by exatecan mesylate lead to extensive DNA strand break formation and subsequent activation of apoptotic signaling pathways [3] [6]. The compound demonstrates superior DNA damage induction compared to conventional topoisomerase I inhibitors through multiple mechanisms.

DNA Damage Induction

Exatecan treatment results in dose-dependent induction of phosphorylated histone H2AX (γH2AX), a sensitive biomarker for DNA double-strand breaks [3]. The compound induces significant γH2AX formation at concentrations as low as 10 nM, with dose-dependent increases observed at higher concentrations [3]. Comparative studies demonstrate that exatecan produces substantially greater γH2AX induction than topotecan at equivalent concentrations [3].

Alkaline comet assays confirm that exatecan generates DNA strand breaks in a dose-dependent manner, with significantly greater efficacy than topotecan [3]. The enhanced DNA break formation reflects the superior topoisomerase I cleavage complex stabilization and the resulting collision of replication forks with trapped topoisomerase I complexes.

Apoptotic Pathway Activation

The extensive DNA damage induced by exatecan triggers robust apoptotic responses through both intrinsic and extrinsic apoptotic pathways [7] [8]. Exatecan-treated cancer cells exhibit higher apoptotic responses compared to topotecan-treated cells, as measured by Annexin V-FITC staining [3].

The compound activates multiple apoptotic signaling cascades:

- Caspase activation: Exatecan treatment results in cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), indicating activation of the caspase-dependent apoptotic pathway [3]

- Mitochondrial pathway: DNA damage signals trigger mitochondrial outer membrane permeabilization and release of cytochrome c, leading to apoptosome formation [7] [8]

- Death receptor pathway: Exatecan can induce expression of death receptor ligands and activate the extrinsic apoptotic pathway [7] [8]

The enhanced apoptotic response correlates with the superior topoisomerase I inhibition and DNA damage induction capabilities of exatecan compared to conventional camptothecin derivatives.

Comparative Potency Profiles

Activity Relative to SN-38 and Topotecan

Exatecan mesylate demonstrates substantially enhanced cytotoxic potency compared to clinically approved topoisomerase I inhibitors SN-38 and topotecan across multiple cancer cell line models [9] [10]. Comprehensive comparative studies reveal that exatecan exhibits 3-fold greater potency than SN-38 and 10-fold greater potency than topotecan in topoisomerase I inhibition assays [9].

Quantitative Potency Comparisons

Systematic cytotoxicity evaluations across diverse cancer cell lines demonstrate exatecan's superior activity profile:

| Cancer Type | Exatecan mesylate GI50 (ng/mL) | Relative Potency |

|---|---|---|

| Lung cancer cells | 0.877 [11] [12] | Highest potency |

| Stomach cancer cells | 1.53 [11] [12] | Very high potency |

| Breast cancer cells | 2.02 [11] [12] | High potency |

| Colon cancer cells | 2.92 [11] [12] | High potency |

The compound exhibits IC50 values in the picomolar range against multiple human cancer cell lines, showing 10 to 50 times higher potency than SN-38 in head-to-head comparisons [3]. Cell viability studies demonstrate that exatecan maintains this superior potency across different cancer types including acute leukemia (MOLT-4, CCRF-CEM), prostate cancer (DU145), and small cell lung cancer (DMS114) cell lines [3].

Mechanistic Basis for Enhanced Potency

The superior potency of exatecan relative to SN-38 and topotecan stems from its enhanced molecular interaction profile with the topoisomerase I-DNA complex [3]. While SN-38 and topotecan rely on three classical interaction points with topoisomerase I residues, exatecan's additional interactions with the N352 residue and +1 DNA base provide greater binding affinity and complex stability [3].

Biochemical studies demonstrate that exatecan requires approximately 3 times lower concentrations than SN-38 to achieve equivalent topoisomerase I inhibition [9]. The compound also shows 300-fold greater activity in its lactone form compared to the hydroxy-acid form, indicating the importance of maintaining the active lactone configuration [9].

Clinical Relevance of Enhanced Potency

The enhanced potency of exatecan compared to SN-38 and topotecan translates to potentially improved therapeutic indices. Clinical pharmacokinetic studies demonstrate that steady-state plasma concentrations of exatecan ranging from 6.88 to 19.41 ng/mL are similar to IC50 values against human tumor cell lines [13] [14], suggesting that therapeutically relevant concentrations can be achieved clinically.

Overcoming Resistance in CPT-11-Resistant Cell Lines

Exatecan mesylate demonstrates remarkable ability to overcome resistance mechanisms that limit the efficacy of CPT-11 (irinotecan) and its active metabolite SN-38 in resistant cancer cell lines [15] [16]. This resistance-overcoming capability represents a significant advantage for clinical applications in treatment-refractory cancers.

Resistance Mechanisms and Exatecan Response

Multiple resistance mechanisms have been identified in cancer cells that develop tolerance to camptothecin derivatives:

| Resistance Mechanism | Cell Line Model | Exatecan Resistance Factor | SN-38 Resistance Factor | Advantage |

|---|---|---|---|---|

| SN-38 resistance | PC-6/SN2-5 [5] [15] | 2.0-fold [5] | High [15] | Maintained activity |

| Breast cancer resistance protein (BCRP) | 2780DX8 [15] [16] | 9.3-fold [15] | 47-fold [15] | 5-fold better |

| BCRP overexpression | Various cell lines [15] | Minor reduction [15] [16] | Significant reduction [15] | Less affected |

The PC-6/SN2-5 cell line, which exhibits resistance to SN-38, shows only 2-fold resistance to exatecan mesylate compared to the parental PC-6 line [5]. This limited cross-resistance suggests that exatecan can maintain therapeutic activity in tumors that have developed resistance to conventional camptothecin derivatives.

BCRP-Mediated Resistance

Breast cancer resistance protein (BCRP) represents a major mechanism of resistance to topoisomerase I inhibitors through active drug efflux [15] [16]. Studies with the 2780DX8 cell line, selected for resistance to exatecan, demonstrate that while the cells develop 9.3-fold resistance to exatecan, they exhibit 47-fold resistance to SN-38 and 34-fold resistance to topotecan [15].

Importantly, BCRP overexpression results in only minor reduction of antitumor activity for exatecan compared to significant reductions observed with topotecan and CPT-11/SN-38 [15] [16]. This advantage suggests that exatecan may be less susceptible to efflux-mediated resistance mechanisms.

P-glycoprotein Resistance

Exatecan demonstrates the ability to overcome P-glycoprotein-mediated multidrug resistance, a common mechanism limiting the efficacy of many anticancer agents [10] [17]. Preclinical studies show that exatecan maintains high antitumor activity against P-glycoprotein-overexpressing cell lines, suggesting reduced susceptibility to this efflux mechanism [10].

Clinical Implications

The resistance-overcoming properties of exatecan have important clinical implications:

- Salvage therapy potential: Exatecan may provide therapeutic options for patients with tumors resistant to CPT-11 or topotecan

- Reduced cross-resistance: The limited cross-resistance with SN-38 suggests distinct mechanisms of action that can circumvent established resistance

- Combination strategies: The reduced susceptibility to efflux mechanisms may enable more effective combination therapies

In vivo studies demonstrate that exatecan shows antitumor activity in CPT-11 and topotecan-resistant tumor models, confirming that the resistance-overcoming properties observed in cell culture translate to relevant preclinical models [18]. This suggests that exatecan-based therapies may provide clinical benefits in patients with tumors refractory to conventional topoisomerase I inhibitors.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

A Phase II study of intravenous exatecan mesylate (DX-8951f) administered daily

for 5 days every 3 weeks to patients with metastatic breast carcinoma.

Esteva FJ(1), Rivera E, Cristofanilli M, Valero V, Royce M, Duggal A, Colucci P,

DeJager R, Hortobagyi GN.

Author information:

(1)Department of Breast Medical Oncology, University of Texas M. D. Anderson

Cancer Center, 1515 Holcombe Boulevard, Box 424, Houston, TX 77030, USA.

festeva@mdanderson.org

BACKGROUND: The objective of the current study was to determine the antitumor

activity, safety, and pharmacokinetic (PK) profile of exatecan mesylate in

patients with anthracycline-resistant and taxane-resistant, metastatic breast

carcinoma.

METHODS: All patients had clinical evidence of metastatic breast carcinoma;

disease resistance or progression after chemotherapy that included anthracyclines

and taxanes; no prior chemotherapy with camptothecin derivatives; and

bidimensionally measurable disease. The starting dose of exatecan mesylate was

either 0.5 mg/m(2) per day or 0.3 mg/m(2) per day, depending on prior

chemotherapy exposure. PK blood samples were collected from each patient during

the first course of therapy.

RESULTS: Thirty-nine patients received a total of 172 courses of therapy (median,

4 courses; range, 1-16 courses). Three patients (7.7%) had a partial response,

and 20 patients (51.3%) had either a minor response or stable disease.

Approximately 20% of patients had stable disease for 6 months or longer. The

median time to disease progression was 3 months, and the median survival was 14

months. The most frequent severe adverse event was neutropenia. The most frequent

severe (Grade 3-4) nonhematologic toxicities were fatigue, nausea, headache,

myalgia, constipation, emesis, and paresthesias in 28%, 10%, 10%, 8%, 8%, 5%, and

5% of patients, respectively. Exatecan mesylate displayed linear PK

characteristics at the doses administered. The average plasma clearance, total

volume of distribution, and terminal elimination half-life were approximately 1.4

L per hour per m(2), 12 L/m(2), and 8 hours, respectively.

CONCLUSIONS: Exatecan mesylate had moderate activity in patients with

anthracycline-refractory and taxane-refractory, metastatic breast carcinoma. The

toxicity profile of exatecan mesylate was acceptable, and it appeared to have

linear PK characteristics on the basis of multiple dose administration.

2. Ann Oncol. 2003 Jun;14(6):913-21.

Phase I and pharmacokinetic study of the topoisomerase I inhibitor, exatecan

mesylate (DX-8951f), using a weekly 30-minute intravenous infusion, in patients

with advanced solid malignancies.

Braybrooke JP(1), Boven E, Bates NP, Ruijter R, Dobbs N, Cheverton PD, Pinedo HM,

Talbot DC.

Author information:

(1)Cancer Research UK Medical Oncology Unit, Churchill Hospital, Oxford, UK.

BACKGROUND: The topoisomerase I inhibitor exatecan mesylate (DX-8951f ) is a

water-soluble hexacyclic analogue of camptothecin that does not require enzymatic

activation. This study determined the toxicity, maximum tolerated dose (MTD),

pharmacokinetics and pharmacodynamics of a weekly intravenous (i.v.) schedule of

DX-8951f.

PATIENTS AND METHODS: Thirty-five patients with advanced solid malignancies,

stratified as minimally (MP) or heavily (HP) pre-treated, received escalating

doses of DX-8951f as 30-min i.v. infusions for three out of every 4 weeks.

Pharmacokinetics were described after the first infusion of DX-8951f.

RESULTS: Infusions (244) of DX-8951f were administered with a median of two

cycles (range 1-10). The main toxicity observed was haematological. There was no

significant gastrointestinal toxicity. Two patients (6%) had confirmed partial

responses. Twelve patients (39%) had stable disease. DX-8951f had a terminal

elimination half-life of approximately 8 h and a clearance of 2 l/h/m(2). The

area under the plasma concentration versus time curve (AUC( infinity )) and the

maximum plasma concentration (C(max)) increased linearly with the dose. A linear

relationship was present for the percentage decrease in neutrophil counts or

platelet counts and AUC( infinity ) as well as C(max).

CONCLUSIONS: The dose-limiting toxicity of DX-8951f is neutropenia for MP

patients and neutropenia and thrombocytopenia for HP patients. Evidence for

clinical activity was seen, suggesting phase II study of the drug is indicated.

Using this schedule the recommended dose is 2.75 mg/m(2)/week for MP patients and

2.10 mg/m(2)/week for HP patients.